methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
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Overview
Description
Methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl BDMDC, is a chemical compound with potential applications in scientific research. It is a cyclic diketone derivative that has been synthesized through a multi-step process. Methyl BDMDC has been found to exhibit interesting biochemical and physiological effects, which make it an attractive compound for further research.
Mechanism of Action
The mechanism of action of methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate BDMDC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of various cellular processes. Specifically, this compound BDMDC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
This compound BDMDC has been found to exhibit interesting biochemical and physiological effects. In particular, it has been shown to exhibit anti-inflammatory and anti-tumor activities. In addition, this compound BDMDC has been found to inhibit the activity of certain enzymes, which could make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate BDMDC in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. In addition, this compound BDMDC has been found to exhibit interesting biochemical and physiological effects, which make it an attractive compound for further research. However, one limitation of using this compound BDMDC in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions that could be explored in the study of methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate BDMDC. One possible direction is to further investigate its anti-inflammatory and anti-tumor activities, with the aim of developing new drugs that could be used in the treatment of various diseases. Another possible direction is to explore the potential use of this compound BDMDC in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, further research could be done to better understand the mechanism of action of this compound BDMDC, which could provide insights into the regulation of various cellular processes.
Synthesis Methods
The synthesis of methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate BDMDC involves several steps, starting with the condensation of benzylamine with 2,2-dimethyl-1,3-dioxane-4,6-dione. This reaction yields an intermediate product, which is then reacted with methyl acetoacetate to form this compound BDMDC. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate BDMDC has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-tumor activities, which make it a promising compound for the development of new drugs. In addition, this compound BDMDC has been found to inhibit the activity of certain enzymes, which could make it useful in the treatment of various diseases.
Properties
IUPAC Name |
methyl 3-(benzyliminomethyl)-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2)9-14(20)13(16(21)15(18)17(22)23-3)11-19-10-12-7-5-4-6-8-12/h4-8,11,15,21H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFTUSEBTZKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(C1C(=O)OC)O)C=NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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